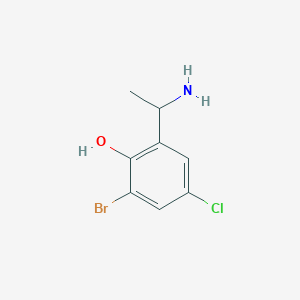
2-(1-Aminoethyl)-6-bromo-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol can be achieved through several synthetic routes. One common method involves the bromination and chlorination of phenol, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenol derivatives, dehalogenated compounds, and substituted aminoethyl derivatives.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-6-bromo-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)-6-bromo-4-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
2-(1-Aminoethyl)-4-chlorophenol: Lacks the bromine substituent.
2-(1-Aminoethyl)-6-bromo-4-methylphenol: Contains a methyl group instead of chlorine.
Uniqueness
2-(1-Aminoethyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminoethyl substituents on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9BrClNO |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C8H9BrClNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3 |
Clé InChI |
GEVWPFPWSITIJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC(=C1)Cl)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
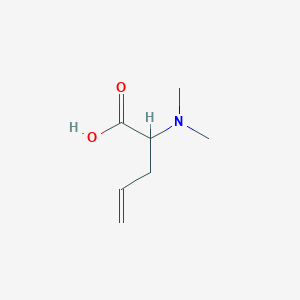
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)

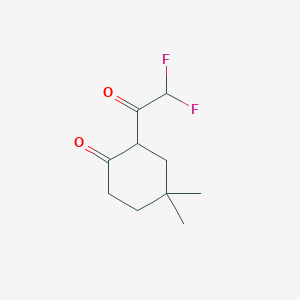
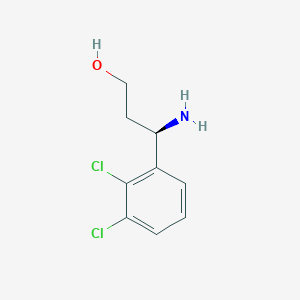
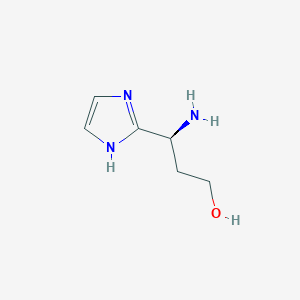
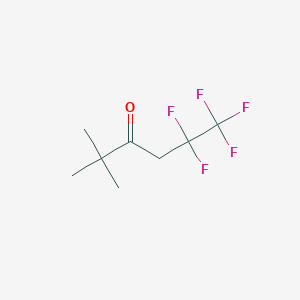
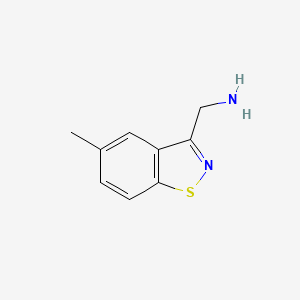
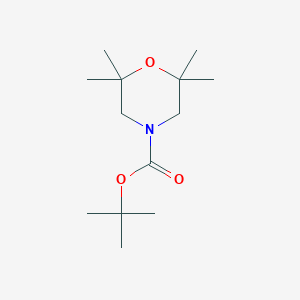
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)

